

A Comprehensive Technical Guide to the Thermal Properties of Poly(hexadecyl acrylate)

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Compound of Interest

Compound Name: Hexadecyl acrylate

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This in-depth technical guide provides a comprehensive overview of the thermal properties of poly(**hexadecyl acrylate**) (PHDA), a polymer of significant interest in various scientific and industrial applications, including advanced drug delivery systems. This document details the key thermal characteristics of PHDA, outlines the experimental methodologies for their determination, and presents the data in a clear, comparative format.

Core Thermal Properties of Poly(hexadecyl acrylate)

Poly(**hexadecyl acrylate**) is a long-chain poly(n-alkyl acrylate) that exhibits distinct thermal behaviors critical to its application. The primary thermal properties of interest are its glass transition temperature (T_g), melting temperature (T_m), and thermal decomposition temperature (T_d). These properties are summarized in the tables below.

Data Presentation

Table 1: Glass Transition (T_g) and Melting (T_m) Temperatures of Poly(**hexadecyl acrylate**)

Thermal Property	Temperature Range (°C)
Glass Transition Temperature (T_g)	35 ^[1]
Melting Temperature (T_m)	32 - 35 ^{[1][2]}

Note: The reported values for Tg and Tm can be influenced by factors such as the polymer's molecular weight, polydispersity, and the specific experimental conditions used for measurement.

Table 2: Thermal Decomposition and Enthalpy of Poly(**hexadecyl acrylate**) and its Composites

Thermal Property	Value	Notes
Decomposition Temperature (Td)	> 270 °C[2]	For a shape-stabilized phase change material containing PHDA.
Enthalpy of Fusion (ΔH_f)	86 J/g[2]	For a shape-stabilized phase change material containing PHDA.
Enthalpy of Crystallization (ΔH_c)	86 J/g[2]	For a shape-stabilized phase change material containing PHDA.

Note: The enthalpy values are for a composite material and may not represent pure PHDA. Data for pure PHDA is not readily available in the reviewed literature.

Experimental Protocols

The characterization of the thermal properties of poly(**hexadecyl acrylate**) is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following sections provide detailed, representative methodologies for these key experiments.

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature and time.

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(**hexadecyl acrylate**).

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- Analytical balance (microgram sensitivity)
- Nitrogen gas supply for inert atmosphere

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the poly(**hexadecyl acrylate**) sample into an aluminum DSC pan.
- Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere and prevent any loss of volatiles.
- Instrument Setup:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Purge the DSC cell with dry nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
- Thermal Program:
 - First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the polymer's prior thermal history.
 - Cooling Scan: Cool the sample from 100 °C back to -50 °C at a controlled cooling rate (e.g., 10 °C/min).
 - Second Heating Scan: Heat the sample again from -50 °C to 100 °C at the same constant heating rate (10 °C/min). The data from this second scan is typically used for analysis to ensure a consistent thermal history.

- Data Analysis:
 - The glass transition temperature (T_g) is determined as the midpoint of the step change in the heat flow curve.
 - The melting temperature (T_m) is identified as the peak temperature of the endothermic melting peak.
 - The enthalpy of fusion (ΔH_f) can be calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the polymer.

Objective: To evaluate the thermal stability and determine the decomposition temperature (T_d) of poly(**hexadecyl acrylate**).

Apparatus:

- Thermogravimetric Analyzer (TGA)
- Ceramic or platinum sample pans
- Analytical balance (microgram sensitivity)
- Nitrogen or air supply for controlled atmosphere

Procedure:

- Sample Preparation: Place a small, accurately weighed amount of the poly(**hexadecyl acrylate**) sample (e.g., 5-10 mg) into a TGA pan.
- Instrument Setup:

- Position the sample pan in the TGA furnace.
- Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
- Thermal Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
- Data Analysis:
 - The TGA thermogram will show the percentage of weight loss versus temperature.
 - The onset of decomposition is typically taken as the temperature at which a significant weight loss begins. The decomposition temperature (Td) can be reported as the temperature at which 5% or 10% weight loss occurs, or as the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of decomposition.

Visualizations

Experimental Workflow for Thermal Characterization

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References

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